halichonadin E

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

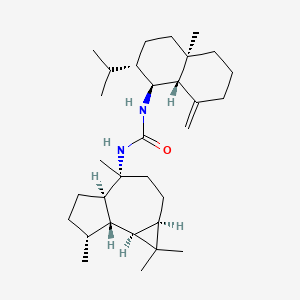

halichonadin E is a natural product found in Halichondria with data available.

Wissenschaftliche Forschungsanwendungen

Anticancer Properties

Halichonadin E exhibits significant potential as an anticancer agent. Research indicates that compounds related to this compound, such as halichondrin B, have demonstrated strong cytotoxic effects against various cancer cell lines. The mechanism involves disrupting microtubule dynamics, leading to cell cycle arrest and apoptosis in cancer cells .

Case Studies and Findings

- In Vitro Studies : this compound has shown promising results in inhibiting the proliferation of cancer cells in laboratory settings. For instance, its analogs have been tested against breast cancer and lung cancer cell lines, revealing IC50 values that indicate effective cytotoxicity.

- Mechanistic Insights : The unique binding properties of this compound allow it to inhibit microtubule growth without affecting their disassembly, a mechanism distinct from traditional chemotherapeutics like taxanes and vinca alkaloids .

Immunomodulatory Effects

This compound also demonstrates immunomodulatory properties. It can influence tumor microenvironments by facilitating the infiltration and activation of immune cells. This characteristic is vital for enhancing the efficacy of immunotherapies in cancer treatment .

Research Highlights

- Tumor Microenvironment Reprogramming : Studies have shown that this compound can modify the immune landscape within tumors, promoting a more favorable environment for immune cell activity against malignancies .

- Potential Combination Therapies : The compound's ability to modulate immune responses suggests its potential use in combination with other therapeutic agents to improve overall treatment outcomes.

Bio-Imaging Applications

Recent investigations have explored the use of this compound in bio-imaging techniques. Its unique structural properties allow it to serve as a fluorescent probe for live cell imaging and tracking cellular processes in real-time.

Applications in Research

- Live Cell Imaging : this compound has been utilized to visualize cellular dynamics using fluorescence microscopy, aiding researchers in understanding cellular behaviors and interactions .

- Zebrafish Models : The compound has been applied in zebrafish models to study developmental processes and disease mechanisms, showcasing its versatility beyond traditional pharmacological applications .

Synthesis and Derivatives

The synthesis of this compound poses challenges due to its complex structure. However, advancements in synthetic methodologies have allowed researchers to create analogs that retain the biological activity of the original compound while being more accessible for research and therapeutic use.

| Compound | Source | Activity |

|---|---|---|

| Halichondrin B | Marine sponge | Strong cytotoxicity against cancer cells |

| Eribulin (E7389) | Synthetic derivative | Microtubule dynamics disruption |

| This compound | Halichondria sp. | Anticancer and immunomodulatory properties |

Analyse Chemischer Reaktionen

Key Reactions:

-

Ni/Cr-mediated asymmetric cross-coupling : Used to construct the molecule’s spiroketal and macrocyclic structures .

-

Zr/Ni-mediated ketone synthesis : Facilitated the formation of critical intermediates in the synthesis .

Development of Eribulin (E7389)

Eribulin, a simplified analog of halichondrin B, was developed by Eisai and approved by the FDA in 2010 for metastatic breast cancer . Its synthesis incorporates:

Key Reactions:

-

Nozaki–Hiyama–Kishi (NHK) coupling : Used to form the macrocyclic lactone ring (C1–C30) .

-

Cycloetherification : Constructed the molecule’s polycyclic ether framework .

| Reaction | Role | Yield | Citations |

|---|---|---|---|

| NHK coupling | Macrocyclic ring formation | 68% | |

| Cycloetherification | Polycyclic ether synthesis | 81% |

Key Reactions:

| Synthesis Feature | Improvement | Citations |

|---|---|---|

| Reduced steps | From 42 to 25 | |

| Purity | 99.81% |

Mechanism of Action

Halichondrin derivatives act as microtubule dynamics inhibitors , distinct from paclitaxel . E7130 uniquely:

Eigenschaften

Molekularformel |

C31H52N2O |

|---|---|

Molekulargewicht |

468.8 g/mol |

IUPAC-Name |

1-[(1aR,4R,4aR,7R,7aS,7bS)-1,1,4,7-tetramethyl-2,3,4a,5,6,7,7a,7b-octahydro-1aH-cyclopropa[e]azulen-4-yl]-3-[(1S,2S,4aR,8aS)-4a-methyl-8-methylidene-2-propan-2-yl-1,2,3,4,5,6,7,8a-octahydronaphthalen-1-yl]urea |

InChI |

InChI=1S/C31H52N2O/c1-18(2)21-13-16-30(7)15-9-10-20(4)25(30)27(21)32-28(34)33-31(8)17-14-23-26(29(23,5)6)24-19(3)11-12-22(24)31/h18-19,21-27H,4,9-17H2,1-3,5-8H3,(H2,32,33,34)/t19-,21+,22-,23-,24-,25-,26-,27+,30-,31-/m1/s1 |

InChI-Schlüssel |

GWNAWKXPMUQBAV-BJJXRJFNSA-N |

Isomerische SMILES |

C[C@@H]1CC[C@@H]2[C@@H]1[C@H]3[C@H](C3(C)C)CC[C@@]2(C)NC(=O)N[C@H]4[C@@H](CC[C@@]5([C@@H]4C(=C)CCC5)C)C(C)C |

Kanonische SMILES |

CC1CCC2C1C3C(C3(C)C)CCC2(C)NC(=O)NC4C(CCC5(C4C(=C)CCC5)C)C(C)C |

Synonyme |

halichonadin E |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.